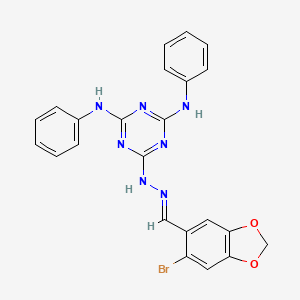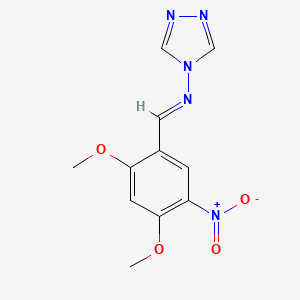![molecular formula C14H8BrF3N2O3 B3848775 4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one CAS No. 5380-59-6](/img/structure/B3848775.png)
4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one
Vue d'ensemble
Description
4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a trifluoromethyl-substituted pyrimidinone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one typically involves multiple steps, starting with the preparation of the brominated benzodioxole intermediate. This intermediate can be synthesized by brominating 1,3-benzodioxole-5-carboxaldehyde
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The brominated benzodioxole moiety and the trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.
(6-Bromo-1,3-benzodioxol-5-yl)acetic acid:
6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one: A structurally related compound with different functional groups.
Uniqueness
The uniqueness of 4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one lies in its combination of a brominated benzodioxole moiety and a trifluoromethyl-substituted pyrimidinone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3N2O3/c15-9-5-11-10(22-6-23-11)3-7(9)1-2-8-4-12(14(16,17)18)20-13(21)19-8/h1-5H,6H2,(H,19,20,21)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRFWJSHEPJDCF-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=NC(=O)NC(=C3)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416831 | |
| Record name | AC1NSSXS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5380-59-6 | |
| Record name | AC1NSSXS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-DIETHYL-1-{N'-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B3848693.png)
![4-amino-N-[(E)-(3-bromophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B3848697.png)
![(E)-1-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B3848711.png)
![4-(trifluoromethyl)-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B3848723.png)


![N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-bromophenyl)-1,3-dihydroisoindole-5-carboxamide](/img/structure/B3848735.png)
![3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine](/img/structure/B3848736.png)
![N2,N4-DIPHENYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B3848740.png)

![6-{2-[5-(4-chloro-3-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848761.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3848762.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848765.png)
![6-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848781.png)
